Cas no 1805113-69-2 (5-Chloro-2-(trifluoromethyl)isonicotinonitrile)

5-Chloro-2-(trifluoromethyl)isonicotinonitrile is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its trifluoromethyl and chloro substituents enhance reactivity and stability, making it a valuable intermediate for synthesizing biologically active compounds. The nitrile group offers versatile functionalization potential, enabling further derivatization. This compound is particularly useful in the development of heterocyclic frameworks, where its electron-withdrawing properties can influence molecular interactions. High purity and consistent quality ensure reliable performance in synthetic applications. Its structural features make it suitable for exploring structure-activity relationships in medicinal chemistry and crop protection agents. Proper handling and storage are recommended due to its reactive nature.
5-Chloro-2-(trifluoromethyl)isonicotinonitrile structure
1805113-69-2 structure
Product Name:5-Chloro-2-(trifluoromethyl)isonicotinonitrile
CAS No:1805113-69-2
MF:C7H2ClF3N2
MW:206.552390575409
CID:4802964
Update Time:2025-06-08

5-Chloro-2-(trifluoromethyl)isonicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-(trifluoromethyl)isonicotinonitrile
    • Inchi: 1S/C7H2ClF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H
    • InChI Key: DJTOOIOUXJULHI-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(F)(F)F)C=C1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 232
  • XLogP3: 2.1
  • Topological Polar Surface Area: 36.7

5-Chloro-2-(trifluoromethyl)isonicotinonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029010965-250mg
5-Chloro-2-(trifluoromethyl)isonicotinonitrile
1805113-69-2 95%
250mg
$970.20 2022-04-01
Alichem
A029010965-1g
5-Chloro-2-(trifluoromethyl)isonicotinonitrile
1805113-69-2 95%
1g
$2,750.25 2022-04-01

5-Chloro-2-(trifluoromethyl)isonicotinonitrile Related Literature

Additional information on 5-Chloro-2-(trifluoromethyl)isonicotinonitrile

Introduction to 5-Chloro-2-(trifluoromethyl)isonicotinonitrile (CAS No. 1805113-69-2)

5-Chloro-2-(trifluoromethyl)isonicotinonitrile, identified by the chemical identifier CAS No. 1805113-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic nitro compounds, characterized by its isonicotinonitrile backbone, which is a derivative of pyridine. The presence of both a chloro substituent at the 5-position and a trifluoromethyl group at the 2-position imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural features of 5-Chloro-2-(trifluoromethyl)isonicotinonitrile contribute to its potential as an intermediate in synthetic chemistry. The chloro group enhances electrophilicity, facilitating further functionalization, while the trifluoromethyl group introduces lipophilicity and metabolic stability, which are critical factors in drug design. These attributes have positioned this compound as a promising candidate for exploring new therapeutic avenues.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. 5-Chloro-2-(trifluoromethyl)isonicotinonitrile has been investigated for its potential applications in inhibiting enzymes involved in cancer metabolism and inflammation. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against enzymes such as poly(ADP-ribose) polymerase (PARP) and cyclooxygenase (COX), which are implicated in tumor growth and pain signaling, respectively.

The trifluoromethyl group, a common pharmacophore in drug development, plays a pivotal role in modulating the pharmacokinetic properties of 5-Chloro-2-(trifluoromethyl)isonicotinonitrile. This moiety enhances binding affinity by increasing lipophilicity and reduces metabolic degradation, thereby extending the half-life of potential drug candidates. Such properties are particularly advantageous in designing long-acting therapeutics that require fewer dosing intervals.

Furthermore, the chloro substituent at the 5-position provides a handle for further chemical modifications, allowing researchers to explore diverse structural analogs through nucleophilic substitution reactions. This versatility makes 5-Chloro-2-(trifluoromethyl)isonicotinonitrile a versatile building block for medicinal chemists aiming to develop next-generation pharmaceuticals.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 5-Chloro-2-(trifluoromethyl)isonicotinonitrile for biological activity. Molecular docking studies have identified potential binding interactions with target proteins, providing insights into their mechanism of action. These computational approaches complement experimental efforts, accelerating the discovery process and reducing time-to-market for novel therapeutics.

The isonicotinonitrile core is well-documented for its role in antimicrobial and anti-inflammatory applications. Modifications to this scaffold have led to several FDA-approved drugs used in treating tuberculosis and other infections. The introduction of electron-withdrawing groups such as nitriles enhances reactivity and binding affinity, making 5-Chloro-2-(trifluoromethyl)isonicotinonitrile a compelling candidate for further derivatization.

In conclusion, 5-Chloro-2-(trifluoromethyl)isonicotinonitrile (CAS No. 1805113-69-2) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological applications. Its combination of electrophilic and lipophilic properties makes it an ideal candidate for developing novel inhibitors targeting critical disease pathways. As research continues to uncover new therapeutic targets, compounds like this are poised to play a pivotal role in shaping the future of drug discovery.

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